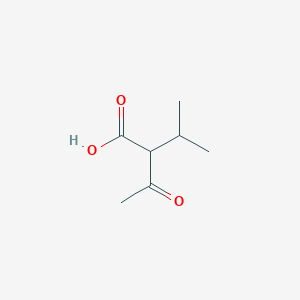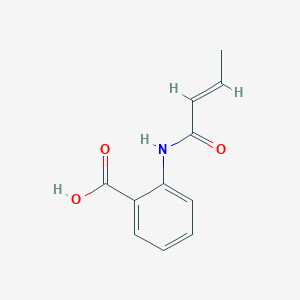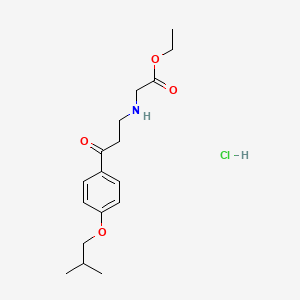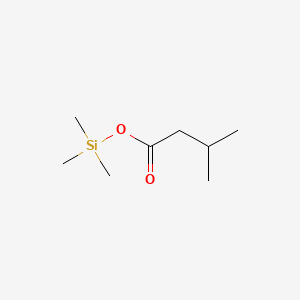
2-Acetyl-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-methylbutanoic acid is an organic compound with a distinct structure that includes both an acetyl group and a methylbutanoic acid moiety. This compound is known for its role in various chemical processes and its presence in certain natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the acetoacetic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The process includes steps such as deprotonation to form an enolate, nucleophilic substitution (S_N2) with an alkyl halide, acidic ester hydrolysis, decarboxylation, and tautomerization .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Acetyl-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in metabolic pathways and its presence in natural products.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Acetyl-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. It can act as a precursor in metabolic pathways, influencing the production of other compounds. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid:
2-Methylbutanoic acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
2-Acetyl-3-methylbutanoic acid is unique due to its combination of an acetyl group and a methylbutanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
59144-21-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-acetyl-3-methylbutanoic acid |
InChI |
InChI=1S/C7H12O3/c1-4(2)6(5(3)8)7(9)10/h4,6H,1-3H3,(H,9,10) |
InChI Key |
HWAGUHCTQULPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)




![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)

